molecular formula C10H16N2O2 B3383697 Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate CAS No. 4700-94-1

Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate

Cat. No.: B3383697
CAS No.: 4700-94-1
M. Wt: 196.25 g/mol
InChI Key: OFAZMLKXFXBXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanoethylating agents under controlled conditions. One common method involves the use of methyl chloroformate and 2-cyanoethylamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

methyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAZMLKXFXBXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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